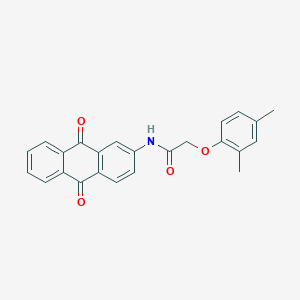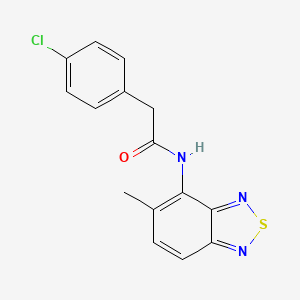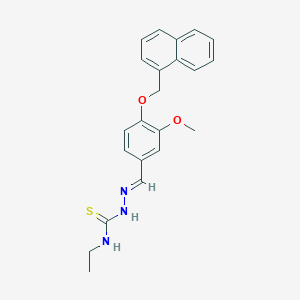
2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAAO inhibitor due to its ability to inhibit the activity of the enzyme D-amino acid oxidase.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the inhibition of DAAO, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting DAAO, this compound can increase the concentration of D-amino acids in the brain and other tissues, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit DAAO. By increasing the concentration of D-amino acids in the brain and other tissues, this compound has been shown to have potential therapeutic benefits for various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its ability to selectively inhibit DAAO without affecting other enzymes or processes. This allows researchers to study the specific effects of DAAO inhibition on various biological systems. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
Direcciones Futuras
There are several potential future directions for research involving 2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. Some of these include:
1. Further investigation of its potential therapeutic benefits for various neurological and psychiatric disorders.
2. Development of more selective and potent DAAO inhibitors for use in research and potential clinical applications.
3. Exploration of the role of DAAO and D-amino acids in various biological systems, including the immune system and gut microbiome.
4. Investigation of the potential use of DAAO inhibitors in cancer therapy, as D-amino acids have been shown to have anti-tumor effects.
5. Development of novel drug delivery systems for DAAO inhibitors, including targeted delivery to specific tissues or cells.
Conclusion
In conclusion, this compound is a synthetic compound that has been developed for scientific research purposes. It is primarily used as a DAAO inhibitor, which has potential therapeutic benefits for various neurological and psychiatric disorders. While there are some limitations to its use, there are several potential future directions for research involving this compound, including the development of more selective and potent DAAO inhibitors, exploration of the role of DAAO and D-amino acids in various biological systems, and investigation of its potential use in cancer therapy.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its potential applications in scientific research. It is primarily used as a DAAO inhibitor, which is an enzyme that plays a role in the metabolism of D-amino acids. By inhibiting the activity of DAAO, this compound can increase the concentration of D-amino acids in the brain and other tissues, leading to potential therapeutic benefits.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-14-7-10-21(15(2)11-14)29-13-22(26)25-16-8-9-19-20(12-16)24(28)18-6-4-3-5-17(18)23(19)27/h3-12H,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLATWZBPBSKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B3922254.png)
![2-(1-{1-[(1-acetylpiperidin-4-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B3922255.png)
![4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}benzoic acid](/img/structure/B3922256.png)
![1-[3'-(3,5-dimethyl-1H-pyrazol-1-yl)-4-biphenylyl]methanamine](/img/structure/B3922269.png)
![5-methyl-3-[(4-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3922275.png)
![3,5-dimethyl-1-[3-(2-methyl-1H-imidazol-4-yl)phenyl]-1H-pyrazole](/img/structure/B3922282.png)

![3-[4-(2-anilino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B3922289.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B3922295.png)

![1-(1,3-benzodioxol-5-yl)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922305.png)
![5-amino-3-{1-cyano-2-[2-(1-piperidinyl)-3-quinolinyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3922311.png)

![6-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922325.png)